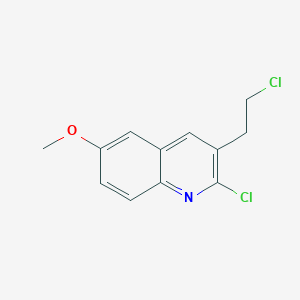
4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE
Übersicht
Beschreibung
4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE is an organic compound with the molecular formula C11H14BrNO3S. It is a morpholine derivative, characterized by the presence of a bromo-substituted methylphenyl group attached to the sulfonyl group of morpholine. This compound is primarily used in research and development settings and has various applications in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE typically involves the reaction of 4-bromo-3-methylaniline with morpholine in the presence of a sulfonylating agent. One common method is the use of sulfonyl chlorides under basic conditions. The reaction proceeds as follows:
Starting Materials: 4-bromo-3-methylaniline, morpholine, and a sulfonyl chloride (e.g., p-toluenesulfonyl chloride).
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-bromo-3-methylaniline is first dissolved in the solvent, followed by the addition of the sulfonyl chloride and the base.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated addition of reagents, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include sulfides.
Wirkmechanismus
The mechanism of action of 4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein conformation. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine
- 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine
- 4-((4-Bromo-3-methylphenyl)sulfonyl)piperidine
Uniqueness
4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo and methyl groups on the phenyl ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
4-(4-bromo-3-methylphenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c1-9-8-10(2-3-11(9)12)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTDJJMHHWTMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368940 | |
| Record name | 4-(4-Bromo-3-methylbenzene-1-sulfonyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380846-85-5 | |
| Record name | 4-(4-Bromo-3-methylbenzene-1-sulfonyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine]](/img/structure/B184864.png)
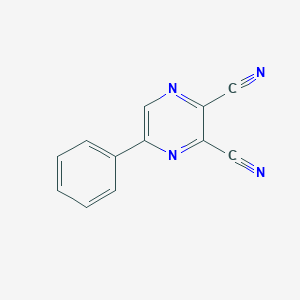
![7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B184867.png)

![2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B184870.png)
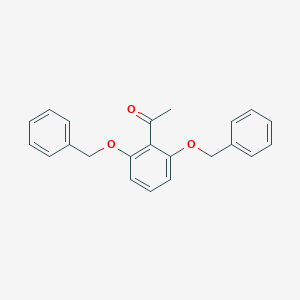
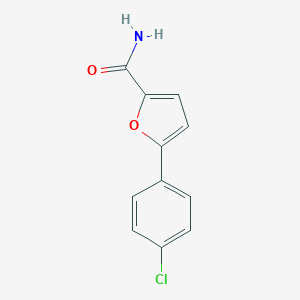
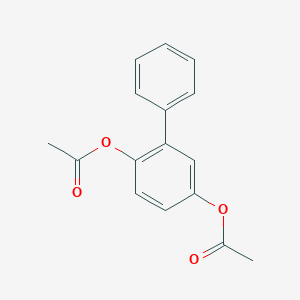
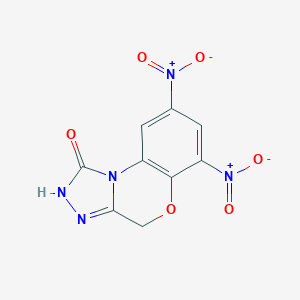
![1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B184882.png)

